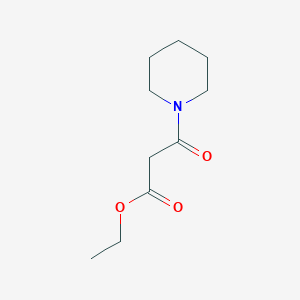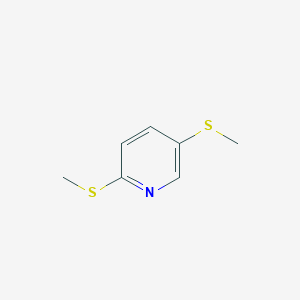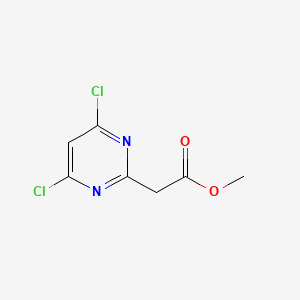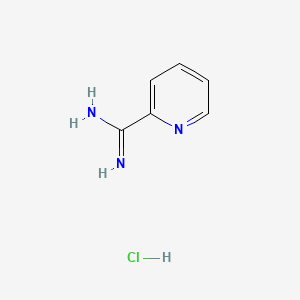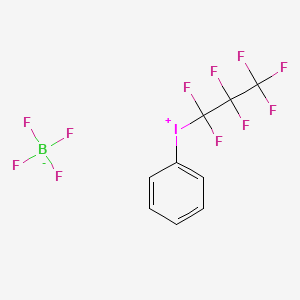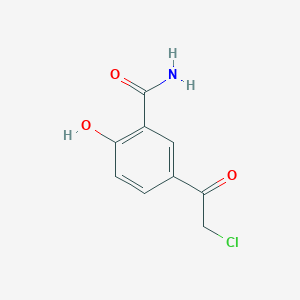
5-(2-Chloroacetyl)-2-hydroxybenzamide
Vue d'ensemble
Description
“5-(2-Chloroacetyl)-2-hydroxybenzamide” is a compound that likely contains a benzamide group, which is a common moiety in many pharmaceuticals due to its bioactivity . The compound also contains a chloroacetyl group, which is a reactive moiety often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chloroacetyl)-2-hydroxybenzamide” were not found, chloroacetyl chloride is often used as a reagent in the synthesis of various organic compounds . For instance, it has been used in the synthesis of key intermediates in the production of certain pharmaceuticals .
Chemical Reactions Analysis
Chloroacetyl chloride, a potential component of “5-(2-Chloroacetyl)-2-hydroxybenzamide”, is known to react rapidly with water . It’s also incompatible with strong oxidizing agents, alcohols, and bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloroacetyl)-2-hydroxybenzamide” would depend on its specific molecular structure. For instance, chloroacetyl chloride is a colorless to light yellow liquid with a very pungent odor .
Applications De Recherche Scientifique
Bioactivation and DNA Crosslinking
Research on compounds similar to "5-(2-Chloroacetyl)-2-hydroxybenzamide" has focused on their bioactivation and ability to form DNA-DNA interstrand crosslinks, which is a mechanism of action for certain anticancer drugs. For example, the study of "5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide" (an active form of CB 1954) reveals its cytotoxicity due to the formation of DNA interstrand crosslinks. This is achieved through a reaction with thioesters, indicating its potential as a prodrug in anticancer therapy (Knox et al., 1991).
Antimicrobial and Antioxidant Activities
Compounds related to "5-(2-Chloroacetyl)-2-hydroxybenzamide" have been explored for their antimicrobial and antioxidant activities. For instance, a new benzamide isolated from endophytic Streptomyces sp. YIM 67086 showed promising results in both these areas, suggesting potential applications in the development of new antibiotics or antioxidant agents (Yang et al., 2015).
Histone Deacetylase Inhibition
Derivatives of benzamide, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, have been studied for their ability to inhibit histone deacetylases (HDACs), an important target in cancer therapy. These compounds, including the thiophene substituted derivative 5j, have shown potent HDAC inhibition and antiproliferative activities against various cancer cell lines, highlighting their potential as therapeutic agents (Jiao et al., 2009).
Electrochemical Biosensors
The development of electrochemical biosensors using modified electrodes, such as those modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs, has been researched for the simultaneous determination of biomolecules like glutathione and drugs like piroxicam. This indicates a potential application in analytical chemistry and clinical diagnostics (Karimi-Maleh et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCLWVZHYTUYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




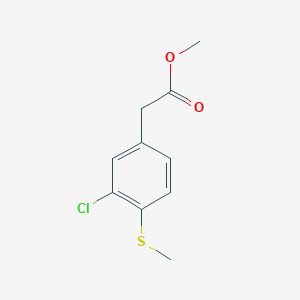

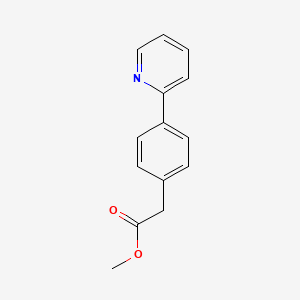
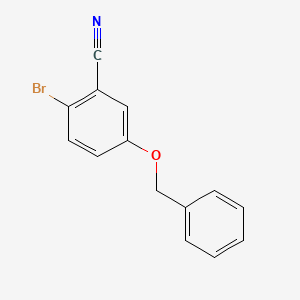
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)
